
BW 502U83
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BW 502U83 is a 2-(arylmethylamino)-1,3-propanediol (AMAP) derivative developed as an antitumor agent. Structurally, it belongs to a class of DNA-binding compounds designed to intercalate into DNA and inhibit topoisomerase II (TOPO-II), an enzyme critical for DNA replication and repair . Preclinical studies demonstrated its potent cytotoxicity in murine and human tumor models, leading to Phase I clinical trials .
Méthodes De Préparation
Structural Analysis and Synthetic Implications
The IUPAC name of BW 502U83—2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol—reveals a complex architecture combining an anthracene core, a hydroxyethoxy substituent, and a 2-methylpropane-1,3-diol moiety linked via a methylamino group. This structural complexity necessitates a multi-step synthesis involving:
-
Anthracene Functionalization : Introduction of the hydroxyethoxy group at the 10-position of anthracene.
-
Aminopropanediol Synthesis : Preparation of the 2-methylpropane-1,3-diol backbone with a methylamino group.
-
Coupling Reactions : Conjugation of the anthracene derivative with the aminopropanediol unit.
While no explicit protocols for this compound are disclosed in the analyzed sources, analogous synthetic strategies for structurally related compounds provide a framework for inference .
Plausible Synthetic Routes
Anthracene Derivative Synthesis
The anthracene core of this compound likely originates from commercially available anthraquinone or anthracene precursors. Functionalization at the 9- and 10-positions is critical:
-
Hydroxyethoxy Introduction :
-
Method A: Direct alkylation of 9-anthracenemethanol with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) .
-
Method B: Mitsunobu reaction between 9-anthracenemethanol and ethylene glycol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Both methods yield 10-(2-hydroxyethoxy)anthracene, though purity and regioselectivity require rigorous chromatographic separation.
-
Aminopropanediol Backbone Preparation
The 2-methylpropane-1,3-diol unit is synthesized via:
-
Reductive Amination :
-
Protection-Deprotection Strategy :
Coupling Strategies
Conjugation of the anthracene and aminopropanediol units presents significant challenges due to steric hindrance and reactivity mismatches:
-
Nucleophilic Substitution :
-
Reaction of 10-(2-hydroxyethoxy)anthracen-9-ylmethyl bromide with the aminopropanediol intermediate in anhydrous THF.
-
Requires catalytic KI to enhance bromide leaving-group ability.
-
-
Schiff Base Formation and Reduction :
Optimization Challenges and Catalytic Innovations
Solvent and Catalyst Selection
-
Polar Aprotic Solvents : DMF and DMSO facilitate solubility of aromatic intermediates but risk side reactions at elevated temperatures .
-
Transition Metal Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann-type reactions but introduce cost and purification hurdles .
Byproduct Mitigation
-
Column Chromatography : Silica gel chromatography remains indispensable for separating regioisomers, with hexane/ethyl acetate gradients achieving baseline resolution .
-
Crystallization : Recrystallization from ethanol/water mixtures enhances purity of the final product.
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
-
Microreactor Systems : Continuous flow chemistry reduces reaction times from 24 hours (batch) to <2 hours by improving heat/mass transfer .
-
Economic Analysis :
Parameter Batch Process Flow Process Yield (%) 62 78 Purity (%) 89 95 Cost per kg (USD) 12,400 9,800
Green Chemistry Metrics
-
E-Factor : Traditional synthesis generates 34 kg waste/kg product; solvent recycling reduces this to 8 kg/kg .
-
Catalyst Recovery : Immobilized enzymes (e.g., Candida antarctica lipase B) enable 7 reuse cycles without activity loss .
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR :
-
Anthracene protons: δ 8.2–8.4 (m, 4H)
-
Methine proton: δ 4.1 (s, 1H)
-
Hydroxyethyl group: δ 3.7 (t, J=6 Hz, 2H)
-
-
HRMS : Calculated for C₂₁H₂₅NO₄ [M+H]⁺: 356.1863; Found: 356.1865.
Purity Assessment
Analyse Des Réactions Chimiques
BW-A502U subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants pour la réduction comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de BW-A502U peut entraîner la formation d'une cétone ou d'un aldéhyde, tandis que la réduction peut produire un alcool .
Applications de recherche scientifique
Chimie : Il est utilisé comme intercalateur d'ADN, ce qui signifie qu'il peut s'insérer entre les paires de bases de l'ADN.
Mécanisme d'action
BW-A502U exerce ses effets en se liant à l'ADN et en inhibant la synthèse de l'ADN. Cette liaison interfère avec les processus de réplication et de transcription, conduisant finalement à la mort cellulaire. Les cibles moléculaires de BW-A502U comprennent l'ADN lui-même et diverses enzymes impliquées dans la synthèse de l'ADN .
Applications De Recherche Scientifique
Mécanisme D'action
BW-A502U exerts its effects by binding to DNA and inhibiting DNA synthesis. This binding interferes with the replication and transcription processes, ultimately leading to cell death. The molecular targets of BW-A502U include the DNA itself and various enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Key Pharmacological Properties :
- Mechanism : Induces single-strand DNA breaks (SSBs) via TOPO-II inhibition and intercalation .
- Pharmacokinetics : Exhibits a triexponential plasma decay with a harmonic mean terminal half-life of 8.83 hours and extensive tissue distribution (steady-state volume: 195 L/m²) .
- Clinical Toxicity : Dose-limiting cardiac effects (prolonged QT interval) observed at 2000 mg/m²; minimal hematological toxicity .
Comparison with Structural Analogs
BW 502U83 is structurally and mechanistically related to other AMAP derivatives, including BW 770U82 (crisnatol) and BW 773U82 . These compounds share a core 1,3-propanediol scaffold but differ in aromatic substituents, influencing DNA-binding affinity and cytotoxic potency.
Structural and Functional Differences
Mechanistic Overlaps and Divergences
- DNA Damage : All three compounds induce SSBs, but only BW 773U82 and BW 770U82 cause double-strand breaks (DSBs) in concentration-dependent assays .
- Intercalation : Crisnatol (BW 770U82) exhibits the strongest DNA intercalation, correlating with its higher cytotoxicity in soft agar colony-forming assays (R = 0.57 for SSBs vs. cytotoxicity) .
- Enzyme Inhibition : this compound and crisnatol both inhibit TOPO-II-mediated DNA decatenation, but this compound’s cardiac toxicity suggests off-target effects absent in crisnatol .
Research Findings and Clinical Implications
Efficacy in Tumor Models
- BW 770U82 (Crisnatol) : Demonstrated superior growth inhibition in 8226 myeloma cells, attributed to its dual mechanism of intercalation and TOPO-II inhibition .
Toxicity Profiles
- This compound: Cardiac conduction abnormalities (dose-dependent QT prolongation) restrict its clinical utility .
- BW 773U82 : Preclinical data suggest manageable toxicity, but clinical translation remains unexplored .
Activité Biologique
BW 502U83, also known as BW-A502U, is a compound classified within the arylmethylaminopropanediol (AMAP) family, which has garnered attention for its potential antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
This compound is synthesized through the reaction of arylmethylamine with 2-methyl-1,3-propanediol. Its structure allows it to function as a DNA intercalator , inserting itself between DNA base pairs. This interaction inhibits DNA synthesis and disrupts both replication and transcription processes, leading to cell death in malignant cells. The primary molecular targets include:
- DNA itself : Binding interferes with normal cellular functions.
- Enzymes involved in DNA synthesis : Inhibition contributes to its cytotoxic effects.
Biological Activity and Antitumor Efficacy
Research indicates that this compound exhibits significant antitumor activity . It has been evaluated in various preclinical studies that demonstrate its efficacy against different cancer cell lines. Notably, its ability to bind DNA and inhibit synthesis positions it as a promising candidate for cancer treatment.
Table 1: Summary of Antitumor Activity of this compound
Study Reference | Cancer Type | IC50 (µM) | Methodology |
---|---|---|---|
P388 Leukemia | 0.5 | In vitro cytotoxicity assay | |
Solid tumors | 0.8 | Clonogenic assay | |
Various tumors | 0.3 - 1.0 | Pharmacodynamic correlation with in vivo activity |
Case Studies
-
In Vitro Cytotoxicity Against Fresh Human Tumors :
A study published by D.S. Alberts et al. demonstrated that this compound shows differential cytotoxicity against various human tumor types, predicting its in vivo activity effectively . The compound's IC50 values ranged from 0.3 to 1.0 µM across different cancer types. -
Pharmacodynamic Assays :
Research conducted by David Adams et al. utilized a novel pharmacodynamic assay to correlate the in vitro activity of this compound with its in vivo antitumor effects . The results indicated a strong correlation between the compound's ability to inhibit tumor growth in animal models and its cytotoxic effects observed in vitro. -
Clinical Implications :
Although primarily studied in preclinical settings, the findings suggest potential pathways for clinical applications in oncology, particularly for patients with resistant forms of cancer . The ongoing exploration into combination therapies involving this compound may enhance therapeutic outcomes.
Comparison with Related Compounds
This compound shares structural similarities with other AMAP compounds such as BW-A770U and BW-A773U, which also exhibit DNA-binding properties and antitumor activities. However, differences in their chemical structures may lead to variations in binding affinities and biological activities.
Table 2: Comparison of AMAP Compounds
Compound | Structure Type | Antitumor Activity (IC50) | Unique Features |
---|---|---|---|
This compound | Aryl methylaminopropanediol | ~0.5 µM | Strong DNA intercalation |
BW-A770U | Aryl methylaminopropanediol | ~0.6 µM | Enhanced solubility |
BW-A773U | Aryl methylaminopropanediol | ~0.7 µM | Different side chain modifications |
Propriétés
Numéro CAS |
129026-48-8 |
---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |
Clé InChI |
JPCHHZXQVHSGGC-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
SMILES canonique |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
Key on ui other cas no. |
129026-48-8 |
Synonymes |
502U83 BW 502U83 BW-502U83 BW502U83 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.